molecular formula C24H18FNO5S B2658536 7-(4-fluorobenzenesulfonyl)-5-[(2-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 866811-11-2

7-(4-fluorobenzenesulfonyl)-5-[(2-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No.: B2658536
CAS No.: 866811-11-2
M. Wt: 451.47
InChI Key: LSCKAPMHPLJQRX-UHFFFAOYSA-N
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Description

Historical Development and Research Context

The development of 7-(4-fluorobenzenesulfonyl)-5-[(2-methylphenyl)methyl]-2H,5H,8H-dioxolo[4,5-g]quinolin-8-one is rooted in advancements in sulfonamide chemistry and quinoline derivatization. Early synthetic routes for analogous compounds involved the reaction of 4-fluorobenzenesulfonyl chloride with amines or heterocyclic precursors under controlled conditions. For example, the sulfonylation of 1-acetyl-4-aminopiperidine hydrochloride with 4-fluorobenzenesulfonyl chloride in dichloromethane, catalyzed by diisopropylethylamine, yielded N-(1-acetylpiperidin-4-yl)-4-fluorobenzenesulfonamide with a 50% yield after purification. Similarly, the reaction of 4-fluorobenzenesulfonyl chloride with dimethylamine hydrochloride in tetrahydrofuran produced 4-fluoro-N,N-dimethyl-benzenesulfonamide, demonstrating the versatility of sulfonyl chloride intermediates.

A critical milestone was the integration of the dioxolo[4,5-g]quinolin-8-one scaffold, which enhanced the compound’s planar aromatic structure and potential for π-π interactions with biological targets. The use of ultrasound-assisted synthesis, as reported for related 8-aryl-7,8-dihydro-dioxolo[4,5-g]quinolin-6(5H)-one derivatives, provided a catalyst-free pathway to optimize reaction efficiency and yields.

Table 1: Historical Synthesis Methods for Precursor Compounds

Precursor Reaction Conditions Yield Citation
4-Fluoro-N,N-dimethyl-benzenesulfonamide Tetrahydrofuran, dimethylamine hydrochloride 50%
N-(1-Acetylpiperidin-4-yl)-4-fluorobenzenesulfonamide Dichloromethane, diisopropylethylamine 50%
8-Aryl-7,8-dihydro-dioxoloquinolinones Ultrasound, solvent-free 85–92%

Significance in Heterocyclic Medicinal Chemistry

The structural complexity of this compound underscores its importance in medicinal chemistry. The 4-fluorobenzenesulfonyl group enhances electrophilic character, facilitating interactions with nucleophilic residues in enzymatic active sites. Meanwhile, the dioxolo[4,5-g]quinolin-8-one core contributes to DNA intercalation potential, a mechanism observed in antiviral and anticancer quinolines.

Quinoline derivatives are renowned for their broad-spectrum bioactivity. For instance, 2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide exhibits inhibitory effects on vascular endothelial growth factor receptors (VEGFR), highlighting the therapeutic relevance of analogous structures. The fluorinated sulfonyl moiety in 7-(4-fluorobenzenesulfonyl)-5-[(2-methylphenyl)methyl]-2H,5H,8H-dioxolo[4,5-g]quinolin-8-one may further improve metabolic stability and target selectivity compared to non-fluorinated analogs.

Table 2: Bioactive Properties of Related Quinoline Derivatives

Compound Class Biological Activity Target Citation
Quinolines with sulfonamide Anticancer, antiviral DNA topoisomerase, VEGFR
Fluorinated quinolines Enhanced binding affinity Enzymatic active sites

Current Research Landscape and Objectives

Contemporary studies focus on optimizing the synthesis and biological efficacy of 7-(4-fluorobenzenesulfonyl)-5-[(2-methylphenyl)methyl]-2H,5H,8H-dioxolo[4,5-g]quinolin-8-one. Key objectives include:

  • Synthetic Efficiency : Transitioning from traditional solvent-based methods to green chemistry approaches. The ultrasound-promoted synthesis of dioxoloquinolinones demonstrates reduced reaction times (2–4 hours) and higher yields (85–92%) compared to conventional heating.
  • Structural Modification : Introducing substituents at the 2-methylphenyl group to modulate lipophilicity and bioavailability. For example, replacing the methyl group with electron-withdrawing moieties could enhance interaction with hydrophobic enzyme pockets.
  • Mechanistic Studies : Elucidating the compound’s mechanism of action through computational modeling and in vitro assays. Preliminary data suggest that fluorinated sulfonamides disrupt ATP-binding sites in kinase enzymes, a hypothesis supported by molecular docking simulations.

Table 3: Recent Advances in Quinoline Synthesis

Technique Conditions Yield Advantage Citation
Ultrasound-assisted Solvent-free, 50–60°C 90% Reduced energy input
Transition metal-catalyzed Ni(II)-complex, aerobic 75–95% High functional tolerance

Properties

IUPAC Name

7-(4-fluorophenyl)sulfonyl-5-[(2-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FNO5S/c1-15-4-2-3-5-16(15)12-26-13-23(32(28,29)18-8-6-17(25)7-9-18)24(27)19-10-21-22(11-20(19)26)31-14-30-21/h2-11,13H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCKAPMHPLJQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)S(=O)(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name / ID Substituents & Key Features Molecular Formula Molecular Weight Biological/Physicochemical Notes Reference(s)
7-(4-Fluorobenzoyl)-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one 4-Fluorobenzoyl (C=O) at position 7; 3-methylbenzyl at position 5 C25H18FNO4 415.41 Higher lipophilicity (benzoyl vs. sulfonyl); potential for altered target binding .
6-(2-Fluorophenyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one 2-Fluorophenyl at position 6; no sulfonyl/benzyl groups C16H10FNO3 283.26 Simpler structure; fluorine at ortho position may enhance π-π stacking .
(E)-7-(3-Bromo-4,5-dimethoxybenzylidene)-[1,3]dioxolo[4,5-g]chromen-8-one Benzylidene with bromo/methoxy groups; chromenone core C20H14BrNO6 452.24 Cytotoxic against breast cancer cells (IC50 < 10 µM); substituents critical for activity .
7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl][1,3]dioxolo[4,5-g]quinolin-8(5H)-one Pyridinyl with Cl/CF3 at position 7 C16H8ClF3N2O3 392.70 Trifluoromethyl enhances metabolic stability; pyridine introduces basicity .
7-(1H-Benzotriazol-1-ylcarbonyl)-5-ethyl[1,3]dioxolo[4,5-g]quinolin-8(5H)-one Benzotriazolylcarbonyl at position 7; ethyl group at position 5 C18H14N4O4 368.33 Benzotriazole may act as a leaving group; ethyl enhances hydrophobicity .

Key Observations:

Substituent Position : The 2-methylbenzyl group in the target compound (vs. 3-methyl in ) may reduce steric hindrance, improving binding pocket compatibility.

Functional Groups: Sulfonyl groups (target compound) vs.

Biological Activity : Bromo/methoxy-substituted analogs (e.g., ) show potent cytotoxicity, suggesting that electron-withdrawing groups at position 7 enhance bioactivity.

Synthetic Methods : Ultrasound-assisted synthesis () offers a greener alternative to traditional methods (e.g., column chromatography in ).

Research Findings and Implications

  • Cytotoxicity : Benzylidene-substituted [1,3]dioxolo derivatives (e.g., ) demonstrate that extended conjugation and halogen/methoxy groups enhance cytotoxicity. The target compound’s sulfonyl group may similarly improve DNA intercalation or topoisomerase inhibition.
  • Enzymatic Inhibition: Fluorinated sulfonamides (e.g., ) are known catechol-O-methyltransferase (COMT) inhibitors.
  • Metabolic Stability : Trifluoromethyl () and fluorine substituents () reduce oxidative metabolism, suggesting the target compound may exhibit favorable pharmacokinetics.

Q & A

Q. What functional group modifications could enhance target selectivity for kinase inhibition?

  • Methodological Answer : Introduce bioisosteric replacements (e.g., sulfonamide → sulfonate ester) to modulate hydrogen-bonding interactions. Compare inhibition profiles using kinase panel screens (e.g., Eurofins KinaseProfiler™) .

Q. How can dynamic NMR elucidate conformational flexibility in the dioxolane ring?

  • Methodological Answer : Perform variable-temperature 1H^{1}\text{H} NMR (e.g., 233–313 K in DMSO-d₆) to observe ring puckering dynamics. Compare with DFT-calculated energy barriers for chair-boat transitions .

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